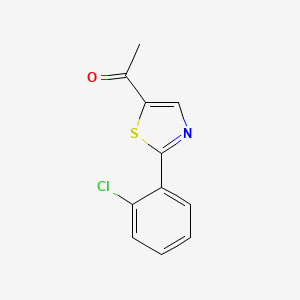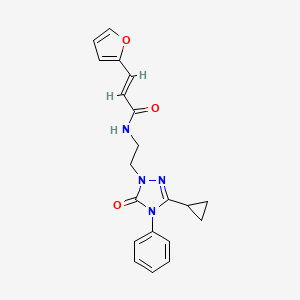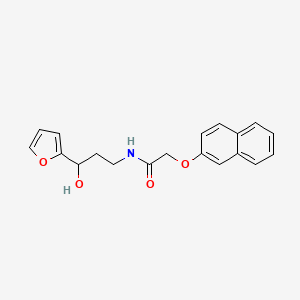![molecular formula C15H18N2O2S B2538266 1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone CAS No. 403833-48-7](/img/structure/B2538266.png)
1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and yield of the product .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties can include reactivity, acidity or basicity, and types of reactions the compound can undergo .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has developed methodologies for synthesizing a variety of heterocyclic systems, including benzazepines, oxazepines, and diazepines, which are valuable for their potential biological activities and applications in medicinal chemistry. For instance, a novel phosphine-catalyzed reaction enables the construction of benzo[b]azepin-3-ones in good yields, showcasing a unique annulation process through α-umpolung addition followed by an aldol reaction (Zhang et al., 2019). Similarly, efficient methods for constructing 1,4-oxazepines and 1,3-oxazines have been developed, highlighting the synthetic utility of phosphine-mediated reactions in accessing biologically relevant heterocycles (François-Endelmond et al., 2010).
Biological Activities
The synthesis and evaluation of heterocyclic compounds have also led to discoveries in their biological activities, such as antimicrobial and anticancer properties. For example, a series of benzodiazepin-1-yl-phenylaminoethanones have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, showing significant potential against various pathogens and cancer cell lines (Verma et al., 2015). This indicates the relevance of these heterocyclic frameworks in developing new therapeutic agents.
Immunomodulatory Effects
Research into the immunomodulatory effects of certain heterocyclic compounds derived from natural products and their synthetic derivatives has shown promising results. For instance, benzoxazepine derivatives synthesized from 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone isolated from Petasites hybridus L. exhibited strong inhibition of chemotactic migration of human polymorphonuclear leukocytes (PMNs) and the respiratory burst, suggesting potential as immunomodulatory agents (Khaleghi et al., 2014).
Advanced Synthetic Techniques
The development of advanced synthetic techniques for constructing complex heterocyclic frameworks, such as benzazepines, oxazepines, and diazepines, highlights the versatility and importance of these compounds in scientific research. For example, bridged-ring nitrogen compounds, including tetrahydro-1,4-ethano-1-benzazepin-5(1H)-ones, have been synthesized through innovative approaches, contributing to the expansion of synthetic methodologies in organic chemistry (Lennon & Proctor, 1979).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(17-9-5-1-2-6-10-17)11-20-15-16-12-7-3-4-8-13(12)19-15/h3-4,7-8H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMNQHFODIEZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2538190.png)


![3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2538193.png)


![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)
![(2-Fluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2538200.png)

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2538203.png)